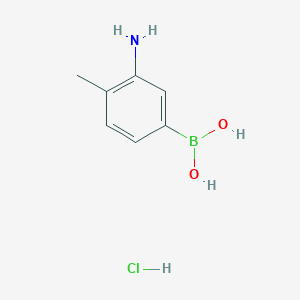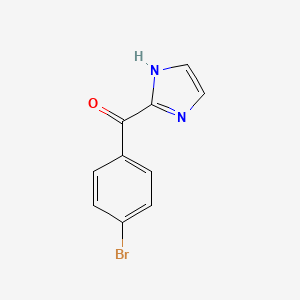
3-(2,5-Dibromphenyl)-1H-Pyrazol-5-amin-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclization reactions and the formation of the pyrazole ring. For instance, the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine involves the formation of the pyrazole ring and displays crystallographic symmetry . Similarly, 2-Aminophenyl-1H-pyrazole is synthesized using copper-mediated aerobic oxidative C-H bond amidation and sulfonamidation . These methods could potentially be adapted for the synthesis of "3-(2,5-dibromophenyl)-1H-pyrazol-5-amine hydrochloride" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using single-crystal X-ray diffraction (SC-XRD) and computational methods such as density functional theory (DFT) . These techniques provide insights into the geometry, vibrational frequencies, and electronic properties of the molecules. The molecular symmetry and crystallographic data are crucial for understanding the molecular structure of pyrazole derivatives, which can be applied to "3-(2,5-dibromophenyl)-1H-pyrazol-5-amine hydrochloride" .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, including coordination with metal ions, as seen in the complexation of L1 with ZnCl2 . The reactivity of the pyrazole ring can also be directed using substituents, as demonstrated by the use of a removable directing group for C-H amidation and sulfonamidation . These findings suggest that "3-(2,5-dibromophenyl)-1H-pyrazol-5-amine hydrochloride" may also exhibit interesting reactivity patterns, especially in the presence of metal ions or under oxidative conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as melting points, photoluminescence, and phase behavior, are influenced by their molecular structure . The presence of substituents like bromine atoms in "3-(2,5-dibromophenyl)-1H-pyrazol-5-amine hydrochloride" could affect these properties. For example, the crystal packing and intermolecular interactions, as seen in other pyrazole derivatives, are important for the stability and properties of the compound . Additionally, the electronic properties, such as the energy gap between frontier molecular orbitals, are relevant for applications like nonlinear optical materials .
Wissenschaftliche Forschungsanwendungen
Pharmakologische Forschung
Diese Verbindung wird in pharmakologischen Studien aufgrund ihrer potenziellen bioaktiven Eigenschaften eingesetzt. Derivate von Dibromphenylverbindungen wurden auf ihre hämolytische, Biofilminhibition und Antithrombozytenaktivitäten untersucht. So haben bestimmte Derivate vielversprechende Ergebnisse bei der Hemmung der Biofilmbildung gezeigt, was für die Bekämpfung bakterieller Infektionen von entscheidender Bedeutung ist, die gegenüber herkömmlichen Behandlungen resistent sind .
Medizinische Chemie
In der medizinischen Chemie wird die Dibromphenyl-Einheit oft wegen ihrer Rolle bei der Synthese von Molekülen mit potenziellen therapeutischen Wirkungen untersucht. Die fragliche Verbindung könnte als Vorläufer bei der Synthese neuer Medikamente dienen, insbesondere solcher, die auf die Thrombozytenaktivität abzielen, die für die Behandlung von Blutgerinnseln unerlässlich ist .
Organische Synthese
Die Verbindung kann in der organischen Synthese eingesetzt werden, insbesondere in Suzuki-Kreuzkupplungsreaktionen. Diese Reaktion ist ein leistungsstarkes Werkzeug zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, ein wesentlicher Schritt bei der Synthese komplexer organischer Moleküle. Die Dibromphenylgruppe in der Verbindung bietet eine reaktive Stelle zur Kupplung mit Arylboronsäuren .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2,5-dibromophenyl)-1H-pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2N3.ClH/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8;/h1-4H,(H3,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUMXXAFBKLHSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC(=NN2)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1286002.png)












